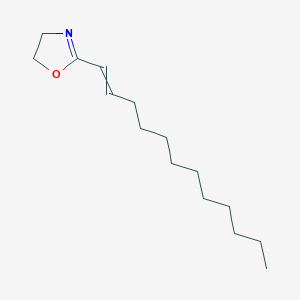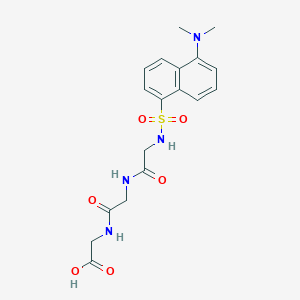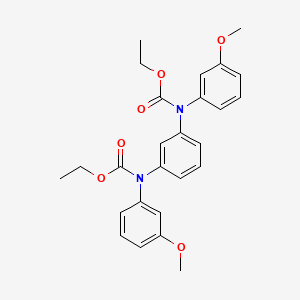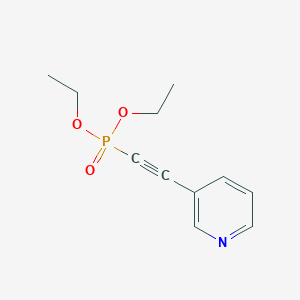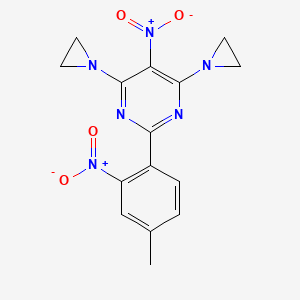![molecular formula C17H16ClNO B14490192 3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one CAS No. 63831-40-3](/img/structure/B14490192.png)
3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 4-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one: Lacks the dimethylamino group, which may affect its reactivity and biological activity.
3-(4-Dimethylaminophenyl)-1-phenylprop-2-en-1-one: Lacks the chlorophenyl group, which may influence its chemical properties and applications.
3-(3-Bromophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological effects.
Uniqueness
The presence of both the 3-chlorophenyl and 4-(dimethylamino)phenyl groups in 3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
63831-40-3 |
|---|---|
Molecular Formula |
C17H16ClNO |
Molecular Weight |
285.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C17H16ClNO/c1-19(2)16-9-7-14(8-10-16)17(20)11-6-13-4-3-5-15(18)12-13/h3-12H,1-2H3 |
InChI Key |
FJVRVKJHWRXKEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


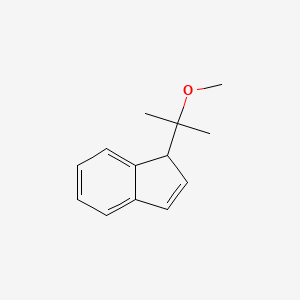
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)
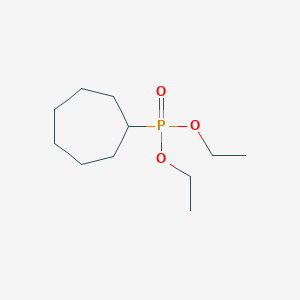

![[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride](/img/structure/B14490133.png)
![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)

